molecular formula C20H15ClN2OS B2449089 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251616-77-9

3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2449089
CAS No.: 1251616-77-9
M. Wt: 366.86
InChI Key: PUXUCXOEZVQSNL-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The compound, 3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one, has been identified as a potential inhibitor of EZH2 and Cyt-bd . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Cyt-bd is a terminal oxidase in the respiratory chain of Mycobacterium tuberculosis, making it an attractive drug target .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activity. For instance, as an EZH2 inhibitor, it prevents the methylation of histone H3, thereby affecting gene expression . As a Cyt-bd inhibitor, it disrupts the energy metabolism of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway, leading to changes in gene expression . The inhibition of Cyt-bd disrupts the respiratory chain of Mycobacterium tuberculosis, affecting its energy metabolism .

Pharmacokinetics

The compound has shown significant activity against various cell lines, suggesting it may have favorable bioavailability .

Result of Action

The compound’s action leads to significant cellular effects. As an EZH2 inhibitor, it can induce apoptosis and inhibit the migration of certain cancer cells . As a Cyt-bd inhibitor, it exhibits antimycobacterial activity against Mycobacterium tuberculosis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the expression level of the target proteins can affect the compound’s efficacy

Preparation Methods

The synthesis of 3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under specific conditions.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, altering the compound’s properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Comparison with Similar Compounds

3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXUCXOEZVQSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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